3-(4-methylpiperazin-1-yl)propyl 2-ethyl-2-methylhexanoate
Description
3-(4-Methylpiperazin-1-yl)propyl 2-ethyl-2-methylhexanoate (CAS: 31364-63-3) is a synthetic organic compound characterized by a hexanoate ester backbone modified with a 4-methylpiperazine moiety. Its molecular formula is C₁₇H₃₅ClN₂O₂ when considering its monohydrochloride salt form . The piperazine group is known to enhance solubility and bioavailability, while the ester moiety may influence lipophilicity and metabolic stability.
Properties
Molecular Formula |
C17H34N2O2 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)propyl 2-ethyl-2-methylhexanoate |
InChI |
InChI=1S/C17H34N2O2/c1-5-7-9-17(3,6-2)16(20)21-15-8-10-19-13-11-18(4)12-14-19/h5-15H2,1-4H3 |
InChI Key |
BLOLIPDRRQOASJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C(=O)OCCCN1CCN(CC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally similar molecules from the literature:
Key Observations:
Ester vs. Silsesquioxane Frameworks: The target compound’s hexanoate ester contrasts with the silsesquioxane core in and the POSS hybrid in , which are bulkier and used in materials science. The ester in the target compound likely enhances metabolic cleavage compared to the stable silicon-oxygen frameworks .
Piperazine vs. Heterocyclic Substituents : The 4-methylpiperazine group in the target compound differs from pyridazine (I-6230) or isoxazole (I-6273, I-6373) in . Piperazines are often employed to improve water solubility and modulate receptor binding in pharmaceuticals, whereas pyridazine/isoxazole groups may target specific enzyme active sites .
Lipophilicity: The branched hexanoate ester (C₈ chain) in the target compound may confer higher lipophilicity than the shorter benzoate esters (e.g., I-6230), influencing membrane permeability and distribution.
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